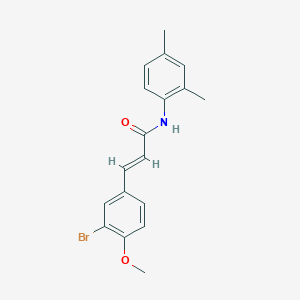

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide

Description

(2E)-3-(3-Bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a trans (E)-configured α,β-unsaturated carbonyl system. The cinnamoyl moiety is substituted with a 3-bromo-4-methoxyphenyl group, while the anilide ring features 2,4-dimethylphenyl substituents.

Properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c1-12-4-7-16(13(2)10-12)20-18(21)9-6-14-5-8-17(22-3)15(19)11-14/h4-11H,1-3H3,(H,20,21)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTJYNUYPSJQFT-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and 2,4-dimethylaniline.

Formation of the Enamine: The aldehyde undergoes a condensation reaction with the aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the enamine intermediate.

Amidation: The enamine intermediate is then reacted with an acyl chloride or anhydride to form the final enamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

Reduction: The double bond in the enamide can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, ethanol as solvent.

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

Oxidation: Formation of 3-bromo-4-hydroxyphenyl derivative.

Reduction: Formation of the corresponding saturated amide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties : Chalcone derivatives, including (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide, have been studied for their anticancer properties. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways. For instance, a study demonstrated that certain chalcone derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects : This compound has also shown promise as an anti-inflammatory agent. Studies have reported that chalcones can inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation. The mechanism often involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .

Antimicrobial Activity : The antimicrobial properties of chalcone derivatives have been well-documented. Research indicates that this compound exhibits activity against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Synthetic Utility

Chalcone derivatives serve as versatile intermediates in organic synthesis. The compound can be synthesized through the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. Its structural features allow for further modifications to create a wide range of derivatives with enhanced biological activities.

Table 1: Synthetic Pathways for Chalcone Derivatives

Material Science Applications

Non-linear Optical Properties : The unique structural characteristics of chalcones make them suitable for applications in material science, particularly in non-linear optics. Studies have shown that certain chalcone derivatives exhibit excellent blue light transmittance and crystallizability, which are desirable properties for optical materials . The ability to manipulate light at the molecular level opens avenues for developing advanced photonic devices.

Crystal Engineering : The crystal packing of this compound has been investigated to understand intermolecular interactions better. This knowledge is crucial for designing materials with specific properties tailored for applications in electronics and photonics .

Case Studies

- Anticancer Activity Study : A study conducted on various chalcone derivatives demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines. The study concluded that the compound induces apoptosis via mitochondrial pathways .

- Anti-inflammatory Mechanism : Research highlighted the ability of this compound to inhibit NF-κB activation in macrophages, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6. This positions the compound as a potential therapeutic agent for inflammatory diseases .

- Optical Properties Assessment : An investigation into the optical properties revealed that this chalcone derivative exhibits promising non-linear optical behavior suitable for applications in laser technology and photonic devices .

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s 3-bromo (electron-withdrawing) and 4-methoxy (electron-donating) groups on the cinnamoyl moiety create a unique electronic profile, balancing lipophilicity and solubility. Key comparisons with analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWG) : Trifluoromethyl (CF₃) or chloro substituents enhance antibacterial activity but increase lipophilicity (logP) .

- Electron-Donating Groups (EDG) : Methoxy (OMe) groups improve solubility but may reduce antimicrobial potency compared to EWGs .

- Positional Effects : Meta-substitutions on the anilide ring (e.g., 3-Cl) correlate with higher antimicrobial activity, while para-substitutions (e.g., 4-OMe) may favor anti-inflammatory effects .

Antimicrobial Activity

- The target compound’s 3-bromo group may confer moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), though likely less potent than dichloro or trifluoromethyl analogs (e.g., MIC values for dichloro derivatives: 0.5–1 µM vs. ampicillin: 2 µM) .

- Methoxylation at the para position could reduce membrane penetration compared to CF₃-substituted analogs but may improve pharmacokinetic profiles .

Cytotoxicity

- Halogenated analogs like (2E)-N-(3-Cl-4-Br-phenyl)-3-phenylprop-2-enamide exhibit significant cytotoxicity (IC₅₀ < 10 µM in THP1 cells) . The target’s 2,4-dimethylphenyl group may lower cytotoxicity compared to heavily halogenated anilides .

Anti-Inflammatory Potential

- However, combining anti-inflammatory and antimicrobial activity remains challenging .

Physicochemical Properties

| Property | Target Compound | (2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide | (2E)-N-(3-Cl-4-Br-phenyl)-3-phenylprop-2-enamide |

|---|---|---|---|

| Calculated logP | ~3.8 | ~5.2 (CF₃ groups) | ~4.1 |

| Solubility (µg/mL) | Moderate | Low | Low |

| Tanimoto Similarity | Reference | 0.45 (dissimilar due to CF₃) | 0.65 (closer due to halogens) |

Notes:

- The target’s bromo-methoxy combination results in intermediate logP, balancing membrane permeability and solubility.

- PCA and Tanimoto analyses from suggest structural dissimilarity to nitro or CF₃ analogs but closer alignment with halogenated derivatives.

Biological Activity

The compound (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide is a member of the enamide class, characterized by a carbon-carbon double bond conjugated with an amide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Features:

- Bromo and Methoxy Substituents: The presence of bromine and methoxy groups enhances the compound's reactivity and biological activity.

- Enamide Functionality: The enamide structure is significant for its potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising avenues:

- Antimicrobial Properties: Preliminary studies suggest that compounds containing bromine and methoxy groups exhibit antimicrobial activity. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Anticancer Potential: Enamides have been explored for their ability to inhibit cancer cell proliferation. The specific interactions of this compound with cancer cell lines are under investigation, focusing on apoptosis induction and cell cycle arrest.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other compounds in its class that target the 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) pathway, which is crucial in many pathogenic bacteria.

Case Studies

-

Antimicrobial Activity Study:

- A study evaluated various derivatives of brominated phenyl enamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .

-

Anticancer Activity Assessment:

- In vitro assays conducted on human cancer cell lines demonstrated that the compound could inhibit cell growth at micromolar concentrations. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound in anticancer drug development .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2E)-3-(4-methoxyphenyl)-N-phenyl-2-cyanoprop-2-enamide | Lacks bromo substituents | Lower antimicrobial activity |

| (2E)-3-(3-bromo-4-methoxyphenyl)-N-phenyl-2-cyanoprop-2-enamide | One bromo substituent | Moderate anticancer properties |

The mechanism by which this compound exerts its biological effects may involve:

- Receptor Binding: Interactions with specific cellular receptors or enzymes, leading to modulation of signaling pathways.

- Cell Membrane Disruption: The lipophilic nature of the compound may allow it to integrate into lipid membranes, disrupting their integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.